![molecular formula C20H32O4 B1250241 (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid CAS No. 126873-50-5](/img/structure/B1250241.png)
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
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Overview
Description
15(R)-HPETE is a HPETE that is (5Z,8Z,11Z,13E,15R)-icosa-5,8,11,13-tetraenoic acid with the hydroperoxy group located at position 15 (the R-enantiomer). It is a conjugate acid of a 15(R)-HPETE(1-). It is an enantiomer of a 15(S)-HPETE.
Scientific Research Applications
Synthesis and Clinical Trials
A robust synthesis method for (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt was developed, using a biooxidation process with soybean lipoxidase and arachidonic acid. This compound was prepared in large quantities for supporting clinical trials (Conrow et al., 2011).
Biological Effects and Stability
A study on the synthetic isomer of 15(S)-HETE, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, demonstrated its stability and similar biological effects to 15(S)-HETE, including vasoconstriction and antiproliferative activity in various cell types (Pfister et al., 2016).
Mechanism of Suicidal Inactivation in Lipoxygenases
The suicidal inactivation of rabbit 15-lipoxygenase by 15(S)-HpETE involves covalent modification of active site peptides, shedding light on the mechanism behind the enzyme's inactivation (Wiesner et al., 2003).
Catalytic Transformations
Iron(III) and copper(II) were shown to catalyze transformations of fatty acid hydroperoxides like 15-HPETE, leading to the formation of various compounds including hydroperoxy bisdioxolanes (Haynes & Vonwiller, 1990).
Prostaglandin Precursors
(5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid was identified as a potential precursor for prostaglandins, with its synthesis methods being explored for the generation of different epoxides and bisepoxides (Baldwin et al., 1979).
Suppression of Lipoxygenation in Leucocytes
(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) was found to suppress the conversion of arachidonic acid into leukotrienes in human polymorphonuclear leucocytes, suggesting its role in regulating lipoxygenation processes (Petrich et al., 1996).
properties
CAS RN |
126873-50-5 |
---|---|
Product Name |
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |
InChI Key |
BFWYTORDSFIVKP-UDQWCNDOSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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